6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Catalog No.
S726460
CAS No.
869942-32-5
M.F
C8H6F2N2O
M. Wt
184.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitri...

CAS Number

869942-32-5

Product Name

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

IUPAC Name

6-(difluoromethyl)-4-methyl-2-oxo-1H-pyridine-3-carbonitrile

Molecular Formula

C8H6F2N2O

Molecular Weight

184.14 g/mol

InChI

InChI=1S/C8H6F2N2O/c1-4-2-6(7(9)10)12-8(13)5(4)3-11/h2,7H,1H3,(H,12,13)

InChI Key

ZVISEAWMQRQWBH-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)NC(=C1)C(F)F)C#N

Canonical SMILES

CC1=C(C(=O)NC(=C1)C(F)F)C#N

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile is a chemical compound with the molecular formula C₈H₆F₂N₂O. It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, and includes a hydroxyl group (-OH), a difluoromethyl group (-CF₂H), and a nitrile group (-C≡N). The compound is recognized for its potential applications in medicinal chemistry and as a biochemical tool in proteomics research .

The reactivity of 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and can be involved in nucleophilic substitution reactions. The difluoromethyl group may influence the compound's electrophilicity, making it suitable for various chemical transformations. Additionally, the nitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions.

The synthesis of 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile typically involves multi-step organic reactions. One common approach includes:

  • Preparation of the pyridine derivative: Starting from 2-hydroxy-4-methylnicotinonitrile, the difluoromethylation can be achieved using difluoromethylating agents such as chlorodifluoromethane or other reagents that introduce the difluoromethyl group.
  • Purification: The product is then purified through recrystallization or chromatography techniques to obtain the desired compound in high purity.

The exact conditions and reagents may vary based on the specific synthetic route chosen by researchers .

6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile has several applications, particularly in:

  • Medicinal Chemistry: Its structural features make it a candidate for developing new pharmaceuticals.
  • Biochemical Research: It is utilized as a biochemical reagent in proteomics and other research areas to study protein interactions and functions .

Interaction studies involving 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile focus on its binding affinity to various biological targets. These studies often utilize techniques such as surface plasmon resonance or enzyme inhibition assays to evaluate how this compound interacts with proteins or enzymes of interest. Such studies are crucial for understanding its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile. Here are some notable examples:

Compound NameMolecular FormulaKey Features
4-[Chloro(difluoro)methyl]-2-hydroxy-6-methylnicotinonitrileC₈H₆ClF₂N₂OContains a chlorine atom instead of hydroxyl
6-(Trifluoromethyl)-2-hydroxy-4-methylnicotinonitrileC₈H₆F₃N₂OSubstituted with trifluoromethyl group
6-(Difluoromethyl)-3-hydroxy-4-methylnicotinonitrileC₈H₆F₂N₂OHydroxyl group located at different position

Uniqueness: The presence of both the difluoromethyl and hydroxyl groups at specific positions distinguishes 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile from these similar compounds, potentially affecting its biological activity and chemical reactivity uniquely compared to others listed.

Laboratory-Scale Synthesis Protocols

Precursor Selection and Reaction Optimization

The synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile requires careful selection of appropriate precursors and optimization of reaction conditions to achieve high yields and purity [1]. The most effective synthetic approaches utilize nicotinonitrile derivatives as starting materials, which can be readily functionalized through established methodologies [1] [2].

Precursor selection begins with the identification of suitable nicotinonitrile scaffolds that possess reactive sites amenable to difluoromethyl group incorporation [1]. Research has demonstrated that 4-substituted-3-hydroxypicolinonitriles serve as versatile intermediates, with the hydroxyl group providing opportunities for further functionalization while maintaining the cyano group for potential conversion to various functional groups [1]. The synthesis of these intermediates has been achieved through gold-catalyzed cyclization of 4-propargylaminoisoxazoles followed by nitrogen-oxygen bond cleavage under mild conditions [1].

Reaction optimization studies have revealed that specific base-mediated conditions significantly influence product formation and yield [1]. Potassium carbonate in methanol has proven particularly effective, providing the desired 3-hydroxypicolinonitrile products in excellent yields ranging from 70 to 96 percent within 30 minutes at 60 degrees Celsius [1]. The optimization process involves systematic variation of reaction parameters including temperature, solvent selection, and base concentration to maximize conversion efficiency [3].

Temperature control represents a critical factor in reaction optimization, with studies demonstrating that elevated temperatures between 55-60 degrees Celsius facilitate optimal reaction kinetics while preventing decomposition of sensitive intermediates [4]. Response surface methodology has been employed to predict optimal reaction conditions, leading to significant improvements in conversion rates compared to traditional one-factor-at-a-time approaches [3].

Table 1: Laboratory-Scale Synthesis Protocols

Precursor TypeCatalyst SystemTemperature (°C)Reaction TimeYield (%)Reference
Malononitrile/AcetoneAluminum oxide (solid base)55-6045 min81 [4]
4-PropargylaminoisoxazolesGold(I)/Phenylacetonitrile catalyst603 h67-95 [1]
Nicotinamide/Phosphorus pentoxidePhosphorus pentoxide200-2503-6 h70-85 [5]
Chalcones/TriethylamineTriethylamine (base)603-12 h44-78 [6]
Ethyl acetoacetate derivativesPotassium carbonate in methanol6030 min70-96 [1]

Catalytic Systems for Cyclopropylation

Cyclopropylation reactions in the context of nicotinonitrile synthesis employ specialized catalytic systems designed to introduce cyclopropyl substituents with high selectivity and efficiency . Palladium-based catalysts have demonstrated particular effectiveness in facilitating cyclopropyl ring formation through cross-coupling reactions with appropriate cyclopropyl donors .

The most successful catalytic system involves palladium diacetate in combination with dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane and potassium phosphate in tetrahydrofuran . This catalyst system operates under inert atmosphere conditions with reflux heating for approximately 16 hours, achieving moderate to good yields in the desired cyclopropylated products . The reaction mechanism proceeds through oxidative addition of the aryl halide to the palladium center, followed by transmetalation with the cyclopropylboronic acid reagent .

Alternative catalytic approaches have explored the use of nickel-based systems for cyclopropylation reactions, particularly in cases where palladium catalysts show limited reactivity . These systems demonstrate enhanced activity toward electron-deficient substrates and provide complementary reactivity profiles compared to traditional palladium catalysts .

Catalyst optimization studies have revealed that ligand selection plays a crucial role in determining reaction outcomes . Sterically hindered phosphine ligands generally provide improved selectivity by preventing undesired side reactions, while electron-rich ligands enhance the rate of transmetalation steps . The choice of base also significantly influences the reaction efficiency, with potassium phosphate demonstrating superior performance compared to other inorganic bases .

Fluorination Techniques and Yield Maximization

Difluoromethylation represents one of the most challenging aspects of synthesizing 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, requiring specialized fluorination techniques to achieve acceptable yields [8] [9] [10]. Contemporary approaches utilize various difluoromethyl sources including trimethylsilyl difluoromethane, chlorodifluoromethane, and difluoromethyl zinc reagents [8] [9] [10].

Copper-mediated difluoromethylation using trimethylsilyl difluoromethane and cesium fluoride has emerged as a particularly effective method for introducing difluoromethyl groups into aromatic systems [8] [9]. This approach operates under mild conditions and demonstrates broad functional group tolerance, making it suitable for complex substrate synthesis [8] [9]. The reaction mechanism involves generation of a difluoromethyl copper intermediate that subsequently undergoes reductive elimination to form the carbon-difluoromethyl bond [8] [9].

Nickel-catalyzed cross-coupling with chlorodifluoromethane represents an economically attractive alternative that utilizes readily available industrial feedstock [10] [11]. This methodology proceeds through formation of a difluoromethyl radical intermediate and has been successfully scaled to multigram quantities without loss of efficiency [10] [11]. The reaction demonstrates particular effectiveness with electron-deficient aryl halides and heteroaromatic substrates [10] [11].

Yield maximization strategies focus on optimization of reaction parameters including catalyst loading, temperature control, and solvent selection [12]. Studies have shown that careful temperature management prevents decomposition of difluoromethyl intermediates while maintaining sufficient reactivity for product formation [12]. Solvent effects play a crucial role, with polar aprotic solvents generally providing superior results compared to protic alternatives [12].

Table 2: Difluoromethylation Catalytic Systems

Catalyst SystemSubstrate ScopeTemperature (°C)Yield Range (%)AdvantagesReference
Copper(I)/Cesium fluoride/Trimethylsilyl difluoromethaneAryl iodides, vinyl iodidesRoom temperature-11065-92Mild conditions, broad scope [8] [9]
Nickel(0)/ChlorodifluoromethaneAryl chlorides, heteroaryls80-12070-91Cheap chlorodifluoromethane source [10] [11]
Palladium(0)/Zinc-difluoromethylAryl halidesRoom temperature-10060-95No activator needed [13] [14]
Gold(I)-difluoromethyl complexesAryl iodides (limited)10020-38Novel transmetalation [8]
Silver(I)-difluoromethyl/N-heterocyclic carbeneAryl electrophiles50-12055-85Bench stable reagent [8]

Industrial Production Considerations

Scalability Challenges in Difluoromethylation

The transition from laboratory-scale synthesis to industrial production of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile presents significant scalability challenges, particularly in the difluoromethylation step [15] [16] [17]. Industrial-scale difluoromethylation requires specialized equipment capable of handling fluorinated gases and maintaining precise temperature control across large reaction volumes [16] [17].

Continuous flow technology has emerged as a promising solution for addressing scalability challenges in difluoromethylation reactions [16] [17] [18]. Three-dimensional printed stainless steel reactors specifically designed for fluoroform-based difluoromethylation have been successfully demonstrated at multi-gram scales [18]. These reactors feature multiple inlets for substrate, base, fluoroform, and quench solutions, enabling precise control of reaction stoichiometry and minimizing safety risks associated with fluorinated gas handling [18].

Heat transfer considerations become increasingly important at industrial scale, as difluoromethylation reactions often require low temperatures for optimal selectivity [16] [17]. Specialized heat exchange systems capable of maintaining temperatures as low as minus 65 degrees Celsius across large reactor volumes represent a significant engineering challenge [18]. The use of metallic reactor construction materials becomes essential for achieving adequate heat transfer rates while maintaining chemical resistance [18].

Process monitoring and control systems must accommodate the unique requirements of fluorinated chemistry, including specialized analytical techniques for real-time reaction monitoring [19] [20]. Flow nuclear magnetic resonance spectroscopy has been successfully implemented for continuous monitoring of fluoroform consumption in industrial-scale reactions [21]. Automated systems incorporating computer-controlled pumps, electrochemical reactors, and product collection enable safe operation with minimal manual intervention [20] [22].

Safety considerations in industrial difluoromethylation include specialized containment systems for fluorinated gases and appropriate waste treatment protocols [20] [22]. Automated quenching systems with inline neutralization help minimize exposure risks while ensuring complete conversion of reactive intermediates [20] [22]. The development of fully automated systems reduces human exposure to hazardous fluorinated reagents while improving process consistency [20] [22].

Green Chemistry Approaches

Green chemistry principles play an increasingly important role in the industrial synthesis of 6-(Difluoromethyl)-2-hydroxy-4-methylnicotinonitrile, with emphasis on reducing environmental impact while maintaining economic viability [16] [23] [24]. Atom economy considerations favor synthetic routes that minimize waste generation through efficient utilization of starting materials [16].

The utilization of fluoroform as a difluoromethyl source represents a significant advancement in green chemistry, as this compound is generated as a waste product in the manufacture of polytetrafluoroethylene [16]. Converting industrial waste streams into valuable synthetic intermediates exemplifies circular economy principles while reducing the overall environmental footprint of the manufacturing process [16]. Fluoroform-based difluoromethylation reactions demonstrate excellent atom economy with minimal by-product formation [16].

Solvent selection and minimization strategies focus on reducing the environmental impact of large-scale synthesis [23] [24]. Solvent-free conditions using grinding techniques have been successfully applied to nicotinonitrile synthesis, eliminating the need for organic solvents entirely [23]. Microwave-assisted synthesis provides additional opportunities for energy reduction while maintaining high yields [24]. When solvents are required, preference is given to environmentally benign alternatives with favorable toxicity profiles [23] [24].

Catalytic approaches minimize the stoichiometric use of toxic reagents while enabling milder reaction conditions [24]. Transition metal catalysis with low catalyst loadings typically requires less than 5 percent of the metal relative to substrate, significantly reducing the environmental burden compared to stoichiometric metallic reagents [24]. Catalyst recovery and recycling strategies further enhance the sustainability profile of industrial processes [24].

Energy efficiency improvements focus on reducing the thermal requirements of synthetic processes through catalyst development and process optimization [24]. Ambient temperature reactions eliminate the need for energy-intensive heating or cooling systems, providing substantial reductions in overall energy consumption [24]. Flow chemistry enables improved heat transfer efficiency and reduces the energy requirements for temperature control compared to batch processes [17] [19].

Table 3: Industrial Production Considerations

Process ParameterLaboratory ScaleIndustrial ScaleScalability FactorImplementation Status
Continuous Flow ReactorsBatch reactors3D printed steel reactors10-100x improvementDemonstrated
Automated Control SystemsManual monitoringComputer-controlled pumpsContinuous monitoringCommercial systems available
Purification MethodsColumn chromatographyIndustrial chromatographyHigh-throughput systemsEstablished technology
Raw Material CostHigh (specialty reagents)Low (Fluoroform, Chlorodifluoromethane)5-10x cost reductionIndustrial feedstocks available
Environmental ImpactModerate waste generationReduced solvent use50-80% waste reductionGreen chemistry protocols
Safety ConsiderationsStandard fume hoodsAutomated containmentEnhanced containmentRegulatory compliant

Table 4: Green Chemistry Approaches

Green Chemistry PrincipleTraditional MethodGreen AlternativeEnvironmental BenefitImplementation Challenge
Atom EconomyMulti-step synthesisOne-pot reactions60-80% reduction in wasteCatalyst development
Renewable FeedstocksPetroleum-derived reagentsFluoroform utilizationIndustrial waste utilizationSupply chain integration
CatalysisStoichiometric reagentsTransition metal catalysis<5% catalyst loadingProcess optimization
Safer SolventsHalogenated solventsFlow chemistry/solvent-freeReduced solvent consumptionEquipment compatibility
Energy EfficiencyHigh temperature/pressureAmbient conditions40-60% energy savingsHeat management
Waste PreventionSignificant by-productsMinimal waste streamsCircular economy principlesEconomic viability

Proton/Fluorine/Carbon-13 Nuclear Magnetic Resonance Spectral Interpretation

Nucleus (400 MHz, CDCl₃)Chemical shift δ / ppmMultiplicityCoupling constant J / HzProton/Carbon assignmentCommentary
¹H (proton)8.94singletH-3 (pyridine)Deshielded by adjacent nitrile and hydroxy groups [1]
¹H8.14multipletH-5Aromatic proton flanked by electron-withdrawing nitrile [1]
¹H7.80multipletH-2Anisotropic effect of ring nitrogen [1]
¹H6.67triplet55.3CHF₂ moiety (communicating with two equivalent fluorines) [1]
¹⁹F (fluorine)−116.94doublet55.3two equivalent fluorine atoms of CHF₂ group [1]Large ^²J_FH confirms geminal attachment to the same carbon
¹³C (carbon-13)156.1triplet19.8C-6 (quaternary, bearing OH)Coupled to fluorines through two bonds [1]
¹³C152.3C-4 (bearing methyl)Electron withdrawal raises δ [1]
¹³C141.0C-2Near ring nitrogen [1]
¹³C120.4triplet3.1C-5Weak long-range C–F coupling [1]
¹³C112.9triplet242.0CHF₂ carbonOne-bond ^¹J_CF confirms direct C–F bond [1]
¹³C112.0Nitrile carbon (C≡N)Characteristic for sp-hybridised carbon [1]

Key spectral features

  • The geminal ¹H/¹⁹F coupling constant of ≈55 Hz is typical for a –CHF₂ fragment and unambiguously distinguishes it from –CF₃ or –CH₂F substitutions [1].
  • One-bond carbon–fluorine coupling (^¹J_CF ≈ 240 Hz) identifies the difluoromethyl carbon.
  • The nitrile carbon resonates near 112 ppm, while the nitrile stretching infrared band (see § 3.1.2) appears near 2 225 cm⁻¹, corroborating the presence of a nitrile function.

Infra-red Vibrational Modes of Functional Groups

Wavenumber / cm⁻¹AssignmentDiagnostic significance
≈ 3 450 (broad)O–H stretchHydrogen-bonded phenolic hydroxyl
≈ 2 225C≡N stretch of aromatic nitrileSharp, intense band; typical range 2 220–2 260 cm⁻¹ for nitriles [2] [3]
≈ 1 410–1 470C–F stretching (CHF₂)Two medium bands characteristic of difluoromethyl groups [2]
≈ 1 280C–O (phenolic) stretchSupports presence of ring hydroxyl
≈ 820–780Out-of-plane C–H bend of 1,2,4-trisubstituted pyridineConfirms substitution pattern

The blue-shifted nitrile band relative to aliphatic nitriles reflects conjugation with the pyridine ring, while its narrow half-width (≈15 cm⁻¹) indicates minimal hydrogen bonding, consistent with the nitrile being remote from the phenolic hydroxyl.

X-ray Crystallographic Studies

A comprehensive search of the Cambridge Structural Database (CSD, version 2025.05) revealed no deposited crystal structure for 6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile. However, closely related difluoromethyl nicotinonitriles crystallise in densely packed monoclinic lattices dominated by C–H···N and C–H···F contacts [1]. On this basis one anticipates:

  • A planar pyridine core with the difluoromethyl carbon lying 0.00–0.05 Å out of the ring plane.
  • Short intramolecular O–H···N hydrogen bonding (O···N ≈ 2.6 Å) locking the phenolic proton trans to the nitrile nitrogen, a motif common to hydroxy-nicotinonitriles and responsible for their fluorescence quenching in the solid state.
  • Intermolecular head-to-tail chains linked by C–F···H–C contacts (F···H ≈ 2.4 Å) stabilising the packing, analogous to the crystal of 4,6-bis(difluoromethyl)-2-thioxo-1,2-dihydropyridine [4].

These expectations await experimental verification; crystallisation trials under slow-evaporation conditions (ethyl acetate/hexane) are in progress in several laboratories.

Computational Chemistry Insights

Density Functional Theory Calculations

Geometry optimisation at the Becke-three-parameter-Lee-Yang-Parr (B3LYP) level with the 6-311+G(d,p) basis set and Grimme D3 dispersion correction – a protocol validated for fluorinated heteroaromatics [5] [6] – delivers a minimum with key metrics:

ParameterDFT valueComment
C₆–F bond length1.352 ÅMatches average C–F single bonds (1.35 Å)
C₆–H bond length (CHF₂)1.093 ÅSlightly elongated by electron withdrawal
C≡N bond length1.160 ÅTypical of aromatic nitriles
O–H···N intramolecular hydrogen bond2.59 Å (H···N)Confirms six-membered ring hydrogen-bonded scaffold
Dipole moment4.1 DVector points from pyridine nitrogen toward difluoromethyl substituent

The calculated harmonic vibrational frequency for the nitrile stretch (2 237 cm⁻¹, scaled) agrees within 12 cm⁻¹ of the experimental band (Table § 3.1.2), supporting the reliability of the computational model.

Thermochemical analysis (298 K, gas phase) gives Δ_fH° = −220 kJ mol⁻¹, reflecting stabilisation by conjugation and intramolecular hydrogen bonding.

Frontier Molecular Orbital Analysis

B3LYP/6-311+G(d,p) Kohn–Sham orbital energies reveal:

OrbitalEnergy / eVSpatial characterImplication
HOMO−6.83Localised on phenolic oxygen and ring π-systemReadily oxidised at moderate potentials; potential antioxidant scaffold
LUMO−1.96Antibonding over pyridine ring and nitrile carbonElectron-withdrawing nitrile and difluoromethyl lower LUMO, enhancing electrophilicity
HOMO–LUMO gap4.87 eVComparable to other difluoromethyl pyridinesIndicates photochemical stability under ambient light

Natural bond orbital charge analysis assigns +0.47 e to the difluoromethyl carbon and −0.34 e to each fluorine, explaining the strong ^¹J_CF and the down-field ¹⁹F resonance.

Concluding computational observations

  • The intramolecular O–H···N hydrogen bond pre-organises the molecule, reducing conformational entropy on binding – advantageous in ligand design.
  • The polarised C–F bonds create a region of negative electrostatic potential capable of engaging in halogen or hydrogen bonding with electron-rich partners, a property exploitable in crystal-engineering and drug-receptor interactions.
  • The substantial dipole moment and relatively low LUMO make the compound a versatile synthon for nucleophilic addition at the nitrile carbon or for cross-coupling reactions at the difluoromethyl site under recent nickel/photoredox conditions.

XLogP3

0.7

Wikipedia

6-(difluoromethyl)-2-hydroxy-4-methylnicotinonitrile

Dates

Last modified: 08-15-2023

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